Amidodiphosphate

Description

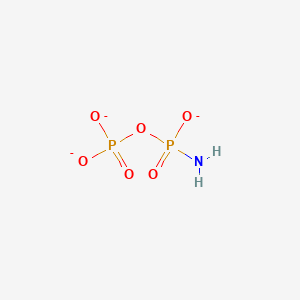

Structure

2D Structure

Properties

CAS No. |

129888-71-7 |

|---|---|

Molecular Formula |

H2NO6P2-3 |

Molecular Weight |

173.97 g/mol |

IUPAC Name |

amino(phosphonatooxy)phosphinate |

InChI |

InChI=1S/H5NO6P2/c1-8(2,3)7-9(4,5)6/h(H3,1,2,3)(H2,4,5,6)/p-3 |

InChI Key |

AWCLSMOLDVSOGM-UHFFFAOYSA-K |

Canonical SMILES |

NP(=O)([O-])OP(=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Amidodiphosphate Systems

Core Synthetic Approaches to Amidodiphosphate

The formation of the this compound core can be achieved through several strategic phosphorylation reactions. These methods range from direct reactions with phosphorylating agents to the targeted construction of substituted derivatives and the use of modern synthetic aids like microwave irradiation.

A key method for forming amidodiphosphates involves the reaction of a nucleoside 5′-phosphorodiamidate with pyrophosphate. For instance, treating a solution of thymidine (B127349) 5′-phosphorodiamidate with an excess of tributylammonium (B8510715) pyrophosphate yields thymidine 5′-(α-P-amido)triphosphate as the primary product with a 72% yield. A similar reaction with adenosine (B11128) 5′-phosphorodiamidate produces the corresponding α-P-amido triphosphate in a 57% yield. mdpi.com This approach hinges on the substitution of one amide group in the phosphorodiamidate by the incoming pyrophosphate. mdpi.com

Another versatile phosphorylating agent is diamidophosphate (B1260613) (DAP). DAP has been shown to react with 5'-nucleoside monophosphates (5'-NMPs) to generate 5'-nucleoside-amidodiphosphates (5'-NDPNH2). nih.govrsc.org For example, reacting 5'-NMPs with DAP in water at pH 7 can lead to conversions as high as 77–90% to the corresponding 5'-nucleoside-amidodiphosphates within five days. nih.gov This method is also applicable to the synthesis of peptide derivatives, where phosphopeptides undergo amidophosphorylation with DAP to yield amidopyrophosphopeptides. rsc.org

The following table summarizes the conversion rates of 5'-nucleoside monophosphates to 5'-nucleoside-amidodiphosphates using DAP.

| Starting Nucleotide | Product | Conversion (%) |

| 5'-AMP | 5'-ADPNH2 | 85 |

| 5'-UMP | 5'-UDPNH2 | 90 |

| 5'-CMP | 5'-CDPNH2 | 77 |

| 5'-GMP | 5'-GDPNH2 | 82 |

| Data sourced from studies on phosphorylation with diamidophosphate (DAP) in aqueous solution at pH 7 over 5 days. nih.gov |

The synthesis of specifically substituted amidodiphosphates allows for the fine-tuning of the molecule's properties. A general route involves the reaction of dichlorophosphinylphosphorimidic trichloride (B1173362) with amines, which yields amidodiphosphates. researchgate.net

More targeted approaches use specific phosphorus precursors. For example, the amidophosphate O=P(OPh)₂(NMe₂) can be synthesized with high yield and purity from diphenyl chlorophosphate and an excess of dimethylamine. tandfonline.com

The Atherton-Todd reaction provides another pathway for creating substituted amidodiphosphates. This method has been successfully applied to the phosphorylation of 1-ethynyl-1-aminocyclohexane with various dialkyl phosphites in the presence of triethylamine (B128534) and carbon tetrachloride. This reaction produces a range of dialkyl-N-(1-ethynylcyclohexan-1-yl)amidophosphates. researchgate.netect-journal.kz

The integration of advanced techniques like microwave-assisted synthesis (MAS) has significantly improved the efficiency of this compound production. Microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes. nih.gov

For example, the Atherton-Todd synthesis of dialkyl-N-(1-ethynylcyclohexan-1-yl)amidophosphates is significantly accelerated using microwave activation. When the reaction mixture is activated in a microwave reactor at 115 °C, the synthesis is completed in just 3 to 5 minutes, achieving high yields of the desired products. researchgate.netect-journal.kz This rapid, efficient, and often solvent-free approach aligns with the principles of green chemistry and is advantageous for high-speed medicinal chemistry applications. nih.govyoutube.com

The table below compares conventional and microwave-assisted synthesis for a representative amidophosphate.

| Synthesis Method | Reactants | Conditions | Reaction Time | Yield (%) | Reference |

| Conventional | 1-ethynyl-1-aminocyclohexane, Dialkyl phosphites, CCl4, Triethylamine | Reflux | Several hours | Moderate | ect-journal.kz |

| Microwave-Assisted | 1-ethynyl-1-aminocyclohexane, Dialkyl phosphites, CCl4, Triethylamine | 102 W, 115 °C | 3-5 minutes | High | researchgate.netect-journal.kz |

Targeted Synthesis of Substituted Amidodiphosphates

Synthesis and Elaboration of Amidophosphate Derivatives and Analogues

The core this compound structure serves as a scaffold for the synthesis of more complex derivatives, particularly those related to nucleosides. These analogues are invaluable tools in molecular biology and medicinal chemistry.

Nucleosidic amidophosphates are crucial prodrugs and intermediates. Their synthesis often involves the phosphorylation of a nucleoside. One common strategy is the reaction of a 5'-phosphite of a nucleoside analogue with an arylamine in the presence of diphenyl chlorophosphate, which yields a 5'-amidophosphite. This intermediate is then oxidized in situ to the target 5'-amidophosphate in good yields. nih.gov

Diamidophosphate (DAP) is also a key reagent in this context. It facilitates a one-pot conversion of nucleoside monophosphates (NMPs) into the corresponding nucleoside triphosphates (NTPs) through a 5'-nucleoside amidophosphate (NaP) intermediate. researchgate.net This process underscores the role of amidophosphates as key stepping stones in the formation of biologically active nucleotide derivatives. mdpi.com

A particularly important class of derivatives is the α-P-amido nucleoside triphosphates, where an oxygen atom on the α-phosphate is replaced by an amino group. google.com These compounds are synthesized by reacting a nucleoside 5′-phosphorodiamidate with pyrophosphate. mdpi.com This reaction involves the displacement of one of the amide groups by pyrophosphate, directly forming the P-N-P linkage at the α-β position of the triphosphate chain. mdpi.com

This method has been successfully used to prepare thymidine 5′-(α-P-amido)triphosphate and adenosine 5′-(α-P-amido)triphosphate. mdpi.com These α-P-modified analogues are resistant to certain nucleases and serve as valuable probes for studying the mechanisms of enzymes like polymerases. nih.gov However, it has been noted that attempts to synthesize the corresponding ribonucleoside 5′-(α-P-amido)triphosphates using this method have been unsuccessful. mdpi.com

The table below summarizes the synthesis of α-P-amido nucleoside triphosphate analogs.

| Nucleoside Base | Starting Material | Key Reagent | Product | Yield (%) | Reference |

| Thymine | Thymidine 5′-phosphorodiamidate | Tributylammonium pyrophosphate | Thymidine 5′-(α-P-amido)triphosphate | 72 | mdpi.com |

| Adenine | Adenosine 5′-phosphorodiamidate | Tributylammonium pyrophosphate | Adenosine 5′-(α-P-amido)triphosphate | 57 | mdpi.com |

Nucleosidic Amidophosphate Derivatives

Peptidyl Nucleoside Monophosphate Analogues

The synthesis of peptidyl nucleoside monophosphate analogues is a key area of research, driven by their potential as mimics of biological molecules and as building blocks in synthetic biology. nih.gov These compounds are often designed as analogues of natural products like polyoxins and nikkomycins, which are known for their ability to inhibit enzymes such as chitin (B13524) synthase. d-nb.info

A common synthetic strategy involves the coupling of dipeptides with phosphate (B84403) or phosphorothioate (B77711) moieties. nih.gov For instance, dipeptides containing a reactive Cα-functionalized glycine (B1666218) residue can be effectively coupled to generate 5'-peptidyl nucleoside monophosphate analogues with phosphoaminal, -hemiaminal, or -hemithioaminal functionalities. nih.gov Another approach involves the peptide coupling of nucleosides, such as uracil (B121893) polyoxin (B77205) C, with various amino acids using standard coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). d-nb.info Solid-phase synthesis has also been employed to create libraries of these analogues, for example, through the Ugi multicomponent reaction. d-nb.info These synthetic efforts aim to improve the pharmacokinetic properties of the natural products by creating analogues that are more stable or have better cellular uptake. d-nb.info

Oligonucleotide Amidophosphate Derivatization

The derivatization of oligonucleotides with amidophosphate linkages is a valuable tool for modifying their properties and functions. A straightforward and efficient method for this derivatization involves a two-step process in an aqueous solution. nih.gov First, the terminal 5'-phosphate of an unprotected oligonucleotide is reacted with a water-soluble carbodiimide (B86325) in an imidazole (B134444) buffer at a pH of 6. This reaction yields a 5'-phosphorimidazolide intermediate. nih.gov Subsequently, this reactive intermediate is exposed to an amine-containing molecule, which can range from small molecules to larger polypeptides or proteins. nih.gov This results in the formation of a stable phosphoramidate (B1195095) bond, effectively attaching the amine to the oligonucleotide. nih.gov This method is advantageous as it does not cause significant damage to the oligonucleotide structure, such as phosphodiester bond breakage or base modification. nih.gov

Carbacylamidophosphates (CAPh) and Sulfanylamidophosphates (SAPh) Synthesis

Carbacylamidophosphates (CAPhs) and sulfanylamidophosphates (SAPhs) are classes of organophosphorus compounds characterized by the -C(O)NHP(O)- and -S(O)₂NHP(O)- skeletons, respectively. ajol.infobg.ac.rs The synthesis of these compounds often begins with the Kirsanov or phosphazo reaction, where an amide of a corresponding organic acid reacts with phosphorus pentachloride. bg.ac.rsfrontiersin.org

For CAPhs, the reaction of N-acyl or N-benzoyl phosphoramidic dichloride derivatives with amines, such as cyclopentylamine, leads to the formation of the corresponding phosphoric triamides. ajol.info A variety of CAPh derivatives have been synthesized with different substituents (e.g., CCl₃, CHCl₂, CH₂Cl, CF₃, C₆H₅) and have been characterized using techniques like NMR and IR spectroscopy, as well as single-crystal X-ray diffraction analysis. ajol.info The synthesis of the major intermediates for carbacylamidophosphates, such as CCl₃C(O)NHP(O)Cl₂, involves the reaction of PCl₅ with the corresponding acetamide (B32628) in dry benzene. tandfonline.com

SAPhs, containing the -S(O)₂N(H)P(=O) fragment, have also been synthesized and, along with CAPhs, have been investigated for their biological activities, including as carbonic anhydrase inhibitors. bg.ac.rsaphrc.org

Imidodiphosphonate and Imido-triphosphate Derivative Synthesis

The synthesis of imidodiphosphonate and imido-triphosphate derivatives is of significant interest due to their roles as non-hydrolyzable analogues of biologically important phosphates. nih.govnih.gov

A general and effective method for synthesizing nucleoside 5'-(α,β-imido)triphosphates involves the preparation of an imidophosphorane of the corresponding nucleoside, followed by a reaction with orthophosphate using the imidazolide (B1226674) method. tandfonline.com For instance, N²-(p-n-Butylphenyl)-2′-deoxyguanosine 5′-(α,β-imido)triphosphate (BuPdGMPNHPP) was synthesized using this approach. tandfonline.com

Another convenient method for preparing nucleoside 5'-(β,γ-imido)triphosphates utilizes the reaction of the N-methylimidazolide of a nucleoside 5'-monophosphate with imidodiphosphonic acid. nih.gov This has been successfully applied to the synthesis of xanthosine (B1684192) 5'-(β,γ-imido)triphosphate. nih.gov Similarly, various thymidine imidotriphosphate analogues have been synthesized and shown to be effective inhibitors of enzymes like HIV-1 reverse transcriptase. nih.gov For example, replacing the α,β-bridging oxygen of thymidine triphosphate with a nitrogen atom results in a competitive inhibitor rather than a substrate for the enzyme. nih.gov

Polyphosphodiester Structures Containing Amidophosphate Moieties

Polyphosphodiesters are a class of polymers that can be designed to incorporate various functional groups, including amidophosphate moieties. The synthesis of these polymers can be achieved through several methods, including the polycondensation of diphenyl H-phosphonate with diols. acs.org This method produces poly(alkylene H-phosphonate)s, which can then be converted into other derivatives. acs.org

For example, the chlorination of poly(alkylene H-phosphonate)s with gaseous chlorine yields poly(alkylene chlorophosphate)s. acs.org These reactive intermediates can be further transformed into poly(alkylene amidophosphate)s by reacting them with amino acid or peptide residues. mdpi.com The hydrolysis of these poly(alkylene amidophosphate)s has been studied, and it has been shown that the cleavage of the P-O or P-N bond can be controlled by the pH of the solution. mdpi.com At acidic conditions, the P-N bond is preferentially cleaved, while under alkaline conditions, the P-O bond is cleaved. mdpi.com This tunable degradation makes these polymers interesting for applications in drug delivery and biomaterials.

Reaction Mechanisms and Chemical Reactivity of this compound

The chemical reactivity of this compound and its derivatives is largely governed by the nature of the P-N bond and the potential for phosphoryl transfer.

Phosphoryl Transfer Mechanisms and Reagent Capabilities

Amidophosphates are effective phosphorylating agents, and their mechanism of action often involves an intramolecular phosphoryl transfer. For example, diamidophosphate (DAP) can phosphorylate aldoses in an aqueous medium. semanticscholar.org The reaction proceeds through the attack of one of the nucleophilic amino groups of DAP on the carbonyl group of the aldose, followed by an intramolecular attack of the α-hydroxy group on the amidophosphate intermediate. semanticscholar.org This leads to the formation of a cyclic phosphoramidate intermediate, which then hydrolyzes to yield the 2-phosphate derivative of the aldose. semanticscholar.org

In the context of prebiotic chemistry, amidotriphosphate (AmTP) and DAP have been shown to phosphorylate various α-hydroxy-aldehydes and sugars in water. semanticscholar.org The phosphoryl transfer capability of amidophosphates is also utilized in the synthesis of other molecules. For instance, amidonucleotides can react with phosphate anions to form pyrophosphates. ttu.ee The mechanism is believed to be similar to that of alkyl amidophosphates and proceeds via a bimolecular (associative) mechanism akin to an SN2 reaction. ttu.ee The stability of the amidophosphate towards hydrolysis is influenced by factors such as pπ-dπ conjugation between the phosphorus and nitrogen atoms. ttu.ee

The reactivity of the P-N bond in amidophosphates also allows for their use as catalysts. Chiral amidophosphate catalysts have been designed to facilitate enantioselective hydrogen atom transfer (HAT) reactions. nih.gov In these systems, an intramolecular hydrogen bond activates the amide N-H bond towards homolysis upon one-electron oxidation, generating a nitrogen-centered amidyl radical that can abstract hydrogen atoms from C-H bonds. nih.gov

Hydrolysis and Solvolysis Mechanisms of Amidophosphates

The cleavage of the phosphorus-nitrogen (P-N) bond in amidophosphates through hydrolysis and solvolysis is a critical reaction, the mechanism of which can vary depending on the reaction conditions and the substitution pattern of the amidophosphate.

The hydrolysis of amidophosphates can proceed through different mechanistic pathways, primarily associative (bimolecular, SN2-like) and dissociative (monomolecular, SN1-like). The operative mechanism is influenced by factors such as the pH of the medium and the structure of the amidophosphate. ttu.eebibliotekanauki.pl

Bimolecular (Associative) Mechanism: In many cases, the hydrolysis and solvolysis of amidomonophosphates follow a bimolecular, or SN2-type, mechanism. This pathway is typical for phosphoric acid derivatives with a good leaving group. ttu.ee The reaction begins with the protonation of the amide nitrogen, which makes the amino group a better leaving group. ttu.ee For neutral forms of amidomonophosphates, the bimolecular mechanism is considered most likely. ttu.ee For instance, the solvolysis of methylphosphate cyclohexylamide in 50% ethanol (B145695) yields only a small amount of methylethyl phosphate, indicating that the reaction is not proceeding through a non-selective SN1 mechanism. ttu.ee

Monomolecular (Dissociative) Mechanism: Under certain conditions, a monomolecular mechanism involving the formation of a metaphosphate intermediate is proposed. This pathway is particularly relevant for the solvolysis of the monoanionic form of unsubstituted amidophosphate. ttu.ee The hydrolysis of the amidophosphate monoanion is significantly faster (about 1000 times) than that of p-nitrophenyl phosphate, a compound known to hydrolyze via a monomolecular mechanism. This suggests a dissociative pathway, as an SN2 mechanism would predict a slower rate for the amidophosphate. ttu.ee

The stability of the P-N bond is a key factor. For example, strong acid-catalyzed solvolysis of O,O-dialkyl N,N-dialkylamidophosphates proceeds with alkyl-oxygen cleavage, highlighting the robustness of the P-N bond under these specific conditions. bibliotekanauki.pl

The pH of the solution has a profound effect on the hydrolysis pathway. In acidic and near-neutral conditions, the P-N amide bond hydrolyzes much more rapidly than the P-O ester bond in the main chain of poly(alkylene amidophosphate)s. nih.gov However, at a pH of 8.5 or higher, the difference in the hydrolysis rates of the P-N and P-O bonds becomes much smaller. nih.gov

| Condition | Proposed Mechanism | Key Observations | Reference |

| Neutral Amidomonophosphates | Bimolecular (SN2-like) | Selective reaction with nucleophiles (e.g., water vs. alcohol). | ttu.ee |

| Monoanionic Amidophosphate | Monomolecular (SN1-like) / Dissociative | Rate is 10³ times faster than p-nitrophenyl phosphate. Involves a metaphosphate-like transition state. | ttu.ee |

| Strong Acid | Alkyl-Oxygen Cleavage | P-N bond remains stable. | bibliotekanauki.pl |

| Acidic/Neutral (Polymers) | P-N Bond Cleavage | P-N bond hydrolyzes significantly faster than P-O bonds. | nih.gov |

| Alkaline (pH ≥ 8.5) | P-N and P-O Cleavage | Rates of P-N and P-O bond hydrolysis become comparable. | nih.gov |

Intramolecular Cyclization Pathways (e.g., Cyclic Phosphoramidate Formation)

Amidophosphates can undergo intramolecular reactions to form cyclic structures, most notably cyclic phosphoramidates. These cyclization reactions are significant as they represent a key transformation pathway and are involved in the phosphorylation of various molecules.

One prominent pathway involves the intramolecular attack of a nucleophilic group within the same molecule onto the phosphorus center of the amidophosphate moiety. For example, the phosphorylation of α-hydroxy aldehydes by diamidophosphate (DAP) proceeds through a crucial intramolecular cyclization step. The reaction initiates with the attack of an amine group from DAP on the aldehyde's carbonyl group. This is followed by an intramolecular attack of the α-hydroxy group on the resulting amidophosphate intermediate. nih.govsemanticscholar.org This sequence leads to the formation of a cyclic phosphoramidate intermediate, which upon hydrolysis, yields the phosphorylated product. nih.govsemanticscholar.org

A similar intramolecular phosphorylation mechanism is observed in the reaction of long-chain β-hydroxy-n-alkylamines with trimetaphosphate, which is thought to proceed via the formation and subsequent hydrolysis of a cyclophosphoramidate intermediate. semanticscholar.org

Catalytic methods have also been developed to achieve enantioselective cyclizations. Chiral Brønsted acids can catalyze the diastereo- and enantioselective addition of a halogen and a phosphoramidic acid to unactivated alkenes. acs.org This reaction forges both carbon and phosphorus chiral centers, leading to the formation of cyclic P-chiral phosphoramidates. acs.org

The formation of 2',3'-cyclic phosphates from ribonucleosides like 3'-UMP can also be facilitated by monoamidophosphate (MAP) in the presence of urea, highlighting another instance of intramolecular cyclization. nih.gov

| Reactants | Key Intermediate | Product | Significance | Reference |

| α-Hydroxy aldehyde + Diamidophosphate | Cyclic phosphoramidate | 2-phosphate-derivative of the aldose | Regioselective phosphorylation. | nih.govsemanticscholar.org |

| Unactivated alkene + Phosphoramidic acid + Halogen source | Haliranium ion | Cyclic P-chiral phosphoramidate | Enantioselective synthesis of chiral phosphoramidates. | acs.org |

| 3'-Uridine monophosphate (3'-UMP) + Monoamidophosphate (MAP) + Urea | - | 2',3'-cyclic UMP | Demonstrates cyclization capability of monoamidated phosphorus compounds. | nih.gov |

Condensation Reactions in Peptide Formation via Amidophosphates

Amidophosphates have been identified as activating agents in the formation of peptide bonds, a fundamental process in biochemistry. This reactivity is central to theories on prebiotic chemistry and has been demonstrated in synthetic contexts.

The general strategy involves the activation of an amino acid via the formation of an amidophosphate. In 1958, Schramm and Wissmann demonstrated that amino acids could be activated by condensing their amine group with polyphosphates. nih.gov The resulting C-protected amino acid amidophosphate is an activated species that can then react with the carboxylic acid group of another N-protected amino acid to form a peptide bond. nih.gov

A proposed mechanism for peptide formation involves the attack of a carboxylic acid group from one amino acid on a polyphosphate, leading to an activated acylphosphate intermediate. semanticscholar.org This electrophilic intermediate is then attacked by the nucleophilic amino group of a second amino acid, resulting in the formation of a dipeptide. semanticscholar.org

The presence of divalent metal ions, such as Ni²⁺, can catalyze these condensation reactions. It is suggested that the chelation of the metal ion to the triphosphate moiety of an activated intermediate increases the nucleophilicity of the phosphorus atoms, thereby promoting the attack that leads to peptide formation. etera.ee

| Reactants | Activating Agent | Key Intermediate | Product | Reference |

| C-protected amino acid, N-protected amino acid | Polyphosphate | Amino acid amidophosphate | Dipeptide | nih.gov |

| Amino acids | Polyphosphates or Trimetaphosphate | Acylphosphate | Dipeptide | semanticscholar.org |

| Amino acid, ATP, Imidazole | ATP | Amidophosphate intermediate | Diglycine | mdpi.com |

Acyl Amidophosphate Intermediate Formation

The formation of acyl amidophosphate intermediates, or more broadly, the activation of carboxyl groups by phosphate moieties, is a key step in several biochemical and synthetic transformations. While a distinct "acyl amidophosphate" is a specific case, the principle involves converting a less reactive carboxylate into a highly reactive acyl phosphate derivative. libretexts.org

In biological systems, a carboxylate is often activated by reacting with ATP. This reaction can lead to the formation of an acyl phosphate (with ADP as the leaving group) or an acyl-AMP intermediate (with pyrophosphate as the leaving group). libretexts.org These "activated acyl groups" are highly electrophilic and susceptible to nucleophilic attack. libretexts.org

Once formed, the reactive acyl phosphate or acyl-AMP intermediate can be attacked by an amine nucleophile to form an amide bond. libretexts.org This two-step process—activation of the carboxylate followed by nucleophilic acyl substitution—allows for the thermodynamically unfavorable formation of amides to occur. libretexts.orglibretexts.org

In the context of peptide synthesis driven by polyphosphates, the reaction is believed to proceed through an activated acylphosphate intermediate. semanticscholar.org The carboxylic acid of an amino acid attacks the polyphosphate, forming a mixed anhydride (B1165640) (an acylphosphate), which is then attacked by the amine of another amino acid. semanticscholar.org The formation of amides from acyl chlorides provides a mechanistic analogy, where the highly electrophilic carbon of the acyl chloride is attacked by an amine nucleophile in an addition-elimination sequence. cognitoedu.org

Coordination Chemistry of Amidophosphate Ligands

Structural Elucidation of Metal-Amidophosphate Coordination Environments

Characterization of Coordination Geometries

Distorted Tetrahedral Geometry

A tetrahedral geometry involves a central metal ion coordinated to four ligands. In an ideal tetrahedron, the bond angles between the ligands are all 109.5°. However, in real complexes, this ideal geometry is often distorted due to factors such as the steric bulk of the ligands, electronic effects, and crystal packing forces. mdpi.com This results in a "distorted tetrahedral" or "pseudo-tetrahedral" geometry.

The degree of distortion can be quantified using various parameters, such as the tau factor (τ₄), where a value of 1 represents a perfect tetrahedral geometry and 0 represents a perfect square planar geometry. rsc.org

Research has shown that phosphoramidate (B1195095) ligands, a class of amidophosphates, can form tetrahedral complexes with divalent manganese. uvigo.es For instance, mononuclear complexes with the general formula [MnX₂L₂] (where X = Br, I and L = O=P(OPh)₂(NMe₂)) have been synthesized and characterized. rsc.orgvulcanchem.com Single-crystal X-ray diffraction studies of these complexes confirm a slightly distorted tetrahedral coordination around the Mn(II) center. rsc.org In the complex [MnI₂(OP(OPh)₂(NMe₂))₂], the geometry around the Mn(II) center is confirmed as tetrahedral, with Mn–I bond lengths averaging 2.75 Å. rsc.org The deviation from ideal tetrahedral angles in these structures is attributed to the steric and electronic properties of both the phosphoramidate and the halide ligands. rsc.org The photoluminescence of these compounds, typically a characteristic green emission, is indicative of the Mn(II) ion residing in a tetrahedral environment. uvigo.esrsc.org

| Complex | Metal Ion | Ligand (L) | Geometry | Key Structural Features | Reference |

| [MnBr₂(OP(OPh)₂(NMe₂))₂] | Mn(II) | O=P(OPh)₂(NMe₂) | Distorted Tetrahedral | Mn-O bonds are ~0.015 Å larger than in the iodo-analogue. | rsc.org |

| [MnI₂(OP(OPh)₂(NMe₂))₂] | Mn(II) | O=P(OPh)₂(NMe₂) | Distorted Tetrahedral | Mn–I bond lengths average 2.75 Å. | rsc.org |

| [Cu(PPh₃)₂L] (L=dithiocarbamate) | Cu(I) | Triphenylphosphine, Dithiocarbamate | Pseudo-tetrahedral | τ₄ values of 0.81-0.85. | rsc.org |

Square Antiprism Geometry

The square antiprism is a more complex, eight-coordinate geometry. It can be visualized as a cube where one face has been twisted 45 degrees relative to the opposite face. vulcanchem.com This geometry is common for larger metal ions, particularly lanthanides and actinides, which can accommodate a higher number of coordinating ligands. vulcanchem.com

Amidophosphate and related ligands have been successfully used to synthesize eight-coordinate lanthanide(III) complexes. rsc.org For example, diphenyl N-dimethylamidophosphate has been introduced into the coordination sphere of europium(III) to form eight-coordinate complexes. researchgate.net A specific complex, [Eu(NО₃)₃(HMPA)₃] (where HMPA is hexamethylphosphotriamide, an amidophosphate relative), was characterized by X-ray structural analysis. The analysis revealed that the coordination polyhedron of the Eu(III) atom is a distorted square antiprism.

In another study, a series of anionic lanthanide(III) complexes with the general formula NEt₄[LnL₄], where HL is the amidophosphate ligand dimethyl[(4-methylphenyl)sulfonyl]amidophosphate, were synthesized. rsc.org Single-crystal X-ray analysis of the europium complex, NEt₄[EuL₄], determined that the coordination environment around the central Eu(III) ion is a distorted square antiprism. rsc.org This geometry was observed in two different polymorphs of the crystal structure, one at room temperature and another at a low temperature (100 K), indicating the stability of this coordination environment. rsc.org The eight-coordination is achieved by four bidentate sulfonylamidophosphate ligands. rsc.org

| Complex | Metal Ion | Ligand (L) | Geometry | Key Crystallographic Data | Reference |

| [Eu(NО₃)₃(HMPA)₃] | Eu(III) | Hexamethylphosphotriamide (HMPA) | Distorted Square Antiprism | Monoclinic, Space Group P2₁, a = 16.0686 Å, b = 11.0853 Å, c = 20.9655 Å, β = 93.232° | |

| NEt₄[EuL₄] | Eu(III) | Dimethyl[(4-methylphenyl)sulfonyl]amidophosphate | Distorted Square Antiprism | Room Temp: Monoclinic, Space Group C2/c. Low Temp: Monoclinic, Space Group P2₁/c | rsc.org |

| [LnIII(L)₃(H₂O)₂]·H₂O (Ln = La, Pr, Nd) | Ln(III) | Cyanomethylene-bis(phosphonate) | Square Antiprism | Eight-coordinate metal ions. | rsc.org |

Theoretical and Computational Investigations of Amidodiphosphate Systems

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemistry, also known as molecular quantum mechanics, applies the principles of quantum mechanics to chemical systems to calculate properties like electronic structure, which in turn determines reactivity. wikipedia.org These methods are fundamental to understanding the nature of bonding and reaction pathways in amidodiphosphate systems.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to explore the electronic ground and excited states of individual atoms and molecules. wikipedia.org For amidodiphosphates, these studies often focus on the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are key indicators of a molecule's reactivity. nih.gov For instance, the energy gap between the HOMO and LUMO can predict the molecule's stability and reactivity. nih.gov

Topological analysis of the electron density, using methods like Atoms-in-Molecules (AIM), provides further insights into the nature of chemical bonds, including the non-covalent interactions within the molecular system. nih.gov This is particularly relevant for understanding the P-N bond, a defining feature of amidophosphates. mdpi.comwhiterose.ac.uk The reactivity of this compound and its derivatives can be predicted by analyzing these quantum chemical parameters, helping to identify the most reactive sites for nucleophilic or electrophilic attack. nih.govresearchgate.net

Software like PRIMoRDiA facilitates the analysis of electronic structure and reactivity in large biomolecules by parsing the output of quantum chemical programs and calculating various reactivity descriptors from Conceptual Density Functional Theory. quantum-chem.pro.br

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Significance in this compound Systems |

|---|---|

| HOMO Energy (EHOMO) | Indicates the molecule's ability to donate electrons. A higher EHOMO suggests greater nucleophilicity. nih.gov |

| LUMO Energy (ELUMO) | Indicates the molecule's ability to accept electrons. A lower ELUMO suggests greater electrophilicity. nih.gov |

| HOMO-LUMO Gap | A larger gap implies higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov |

| Electron Affinity (A) | The energy released when an electron is added to a neutral molecule. Calculated as A = -ELUMO. nih.gov |

| Ionization Potential (I) | The energy required to remove an electron from a neutral molecule. Calculated as I = -EHOMO. nih.gov |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. η = (I - A) / 2. nih.gov |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. χ = (I + A) / 2. nih.gov |

Density Functional Theory (DFT) in Reaction Mechanism Analysis

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of reaction mechanisms due to its balance of accuracy and computational cost. mdpi.comrsc.org It is extensively used to study the kinetics and mechanisms of chemical reactions, including those involving amidodiphosphates. nih.govchemrxiv.org

DFT calculations allow researchers to map out potential energy surfaces for reactions, identifying transition states and intermediates. nih.gov This provides a detailed, atomistic-level understanding of how reactions proceed. For example, DFT has been employed to investigate the hydrolysis of phosphonamides, a related class of compounds, revealing how the reaction pathway is influenced by factors like pH. acs.orgmdpi.com Similarly, DFT studies can elucidate the thermal decomposition mechanisms of related compounds by identifying key steps such as bond cleavage and the subsequent reactions of radical species. sioc-journal.cn

The choice of the exchange-correlation functional is critical for the accuracy of DFT calculations, especially for systems containing transition metals or involving complex electronic effects. mdpi.comstackexchange.com For hydrolysis reactions, specific functionals have been benchmarked to ensure reliable predictions of reaction barriers. chemrxiv.org For instance, broken-symmetry DFT methods can be particularly useful for describing the homolytic cleavage of covalent bonds. sioc-journal.cn

In the context of amidodiphosphates, DFT can be used to study their formation, hydrolysis, and role as phosphorylating agents. researchgate.net It can help to understand the stability of the P-N bond under different conditions and the mechanism by which amidophosphates transfer a phosphoryl group. whiterose.ac.uk

Computational Modeling of Molecular Interactions

Computational modeling is essential for understanding how amidodiphosphates and their analogs interact with other molecules, such as metal ions and enzymes. These models provide predictive power that can guide experimental work.

Metal ions play crucial roles in the function of many biological systems, and their interaction with molecules like amidodiphosphates is of significant interest. Computational methods are used to predict the binding sites and affinities of metal ions to ligands. nih.govmdpi.comnih.gov

Several computational approaches exist, including those that are sequence-based and structure-based. mdpi.com Structure-based methods, which utilize 3D structural information, often employ fragment transformation methods and docking to predict binding residues. nctu.edu.tw These methods can be enhanced by considering factors like reclassified relative solvent accessibility. nih.gov

For modeling metal ion interactions, different models are available, such as the bonded model and the non-bonded model. ambermd.org The bonded model treats the metal-ligand interaction with explicit bond, angle, and dihedral terms, while the non-bonded model relies on electrostatic and van der Waals forces. ambermd.org The choice of model depends on the specific system and the phenomena being investigated. For instance, the 12-6 Lennard-Jones nonbonded model is widely used due to its simplicity and transferability. ambermd.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a compound and its biological activity. doi.orgarchivepp.com QSAR models are powerful tools in drug design and toxicology for predicting the activity of new compounds. doi.orgfrontiersin.org

The development of a QSAR model typically involves several steps:

Data Set Preparation : A series of compounds with known activities is collected. imist.ma

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. mdpi.com

Model Building : Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Regression (SVR) and Random Forest (RF) are used to build a model that correlates the descriptors with the activity. doi.orgmdpi.com

Model Validation : The predictive power of the model is assessed using techniques like cross-validation and external test sets. nih.govnih.gov

QSAR studies have been successfully applied to various classes of compounds, including amidophosphate analogues and other phosphorus-containing compounds, to understand the structural features that are important for their biological activity. dntb.gov.uanih.gov For example, a QSAR study on phosphonate (B1237965) derivatives identified polarity and topology as key parameters affecting their inhibitory ability. nih.gov

Understanding how amidodiphosphates interact with enzymes at a molecular level is crucial for elucidating their biological roles and for designing enzyme inhibitors. Computational modeling, often in combination with experimental data, provides mechanistic insights into these interactions. chemrxiv.orgnih.govnih.gov

Molecular docking is a common technique used to predict the binding mode of a ligand within the active site of an enzyme. nih.gov This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-ligand complex. For instance, docking studies on phosphonate derivatives identified key residues in the active site of the target enzyme. nih.gov

For a more dynamic view, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. These hybrid methods treat the reactive part of the system (e.g., the ligand and key active site residues) with a high level of theory (QM), while the rest of the protein and solvent are treated with a more computationally efficient method (MM). This approach allows for the study of reaction mechanisms within the complex environment of an enzyme active site. chemrxiv.org

Stochastic modeling approaches, such as those using Langevin dynamics, can provide insights into the formation of enzyme condensates and how intermolecular interactions contribute to these processes. biorxiv.org

Predictive Models for Structure-Activity Relationships in Amidophosphate Analogues

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are constantly in motion, adopting a wide range of conformations. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools for studying the dynamic behavior of molecular systems. iaanalysis.comnih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles evolve over time. iaanalysis.com This allows for the investigation of a wide range of phenomena, including:

Conformational Changes : MD simulations can reveal major conformational changes and transition states that are critical for a molecule's function. iaanalysis.comnih.gov

Stability and Thermodynamics : By analyzing parameters like energy and temperature over the course of a simulation, the stability of a molecular system can be evaluated. iaanalysis.com

Molecular Interactions : MD simulations provide detailed information about intermolecular interactions, such as hydrogen bonds and van der Waals forces. iaanalysis.com

For complex systems like proteins, hybrid simulation methods that combine MD with other techniques, such as normal mode analysis, can be used to efficiently explore large-scale conformational changes. frontiersin.org The analysis of MD trajectories, often through techniques like cluster analysis and the calculation of Ramachandran plots, can identify representative conformations and secondary structure elements. iaanalysis.comnih.gov These simulations provide a dynamic picture of how amidodiphosphates and their analogs behave in solution and how they interact with their biological targets. nih.govbiorxiv.org

Amidodiphosphate in Prebiotic Chemistry and Chemical Origins of Life Research

Addressing the "Phosphorylation in Water Problem" with Amidodiphosphate

A central challenge in understanding the origins of life is the "phosphorylation in water problem". whiterose.ac.ukmdpi.com In an aqueous environment, the phosphorylation of organic molecules using simple phosphate (B84403) is thermodynamically unfavorable because water itself readily reacts with and hydrolyzes the phosphorylating agent, rendering it ineffective. mdpi.com Amidodiphosphates, particularly diamidophosphate (B1260613) (DAP), provide a potential solution to this thermodynamic barrier. whiterose.ac.ukresearchgate.net

The presence of P-N bonds in amidophosphates, instead of P-O-P bonds, alters the reactivity of the phosphorus center. mdpi.com Research has demonstrated that DAP can efficiently phosphorylate a wide range of prebiotically relevant molecules—including sugars, nucleosides, amino acids, and lipid precursors—directly in water, often without the need for a condensing agent. nih.govnih.gov This capability suggests that nitrogenous versions of phosphate could have been crucial for abiotic chemical evolution, enabling the formation of phosphorylated biomolecules necessary for the emergence of life. researchgate.netnih.gov The mechanism often involves an intramolecular phosphate transfer, which is more efficient in an aqueous environment than the intermolecular reactions typical of orthophosphates. nih.govresearchgate.net Furthermore, DAP has been shown to remain soluble and reactive in the presence of divalent metal ions like Mg²⁺ and Ca²⁺, which would typically precipitate orthophosphate, making it unavailable for reactions on the early Earth. whiterose.ac.ukresearchgate.netusf.edu

Geochemical Pathways for this compound Formation on Early Earth

For this compound to be a relevant prebiotic molecule, plausible pathways for its formation on the early Earth must exist. Research has identified several potential geochemical routes for the synthesis of amidodiphosphates from materials thought to be present on the primordial planet. whiterose.ac.uknih.gov

Formation from Reduced Phosphorus Species (e.g., Fe₃P) and Ammonia (B1221849)

Meteorites that bombarded the early Earth are a significant source of reactive phosphorus, particularly in the form of the mineral schreibersite, (Fe,Ni)₃P. whiterose.ac.uknih.gov Laboratory experiments have shown that iron phosphide (B1233454) (Fe₃P), a synthetic analog of schreibersite, reacts with aqueous ammonia solutions to produce diamidophosphate (DAP) and monoamidophosphate (MAP). whiterose.ac.uknih.govusf.edu This reaction demonstrates that the corrosion of meteoritic phosphide minerals in ammonia-rich water could have been a viable source of amidophosphates on the early Earth. nih.govusf.edu The process also yields other phosphorus species like phosphite (B83602), indicating a complex and reactive phosphorus chemistry could have been active. whiterose.ac.uk

Generation from Condensed Polyphosphates in Aqueous Environments

Another plausible route to amidophosphates involves the reaction of condensed phosphates with ammonia. whiterose.ac.uknih.gov Condensed phosphates, such as trimetaphosphate and phosphorus pentoxide (P₄O₁₀), could have been formed in high-temperature volcanic environments on the early Earth. whiterose.ac.ukresearchgate.net When these high-energy phosphates are exposed to aqueous ammonia, they can undergo ammonolysis to form amidophosphates, including DAP. whiterose.ac.uknih.gov For instance, the reaction of P₄O₁₀ with a 25% aqueous ammonia solution has been shown to yield both DAP and MAP. whiterose.ac.uk Similarly, trimetaphosphate reacts with ammonia in water to produce amidotriphosphate (AmTP), which can be further ammonolyzed to DAP. mdpi.comnih.gov These reactions suggest that volcanic activity coupled with the presence of ammonia could have provided a steady supply of amidophosphates.

| Precursor Source | Reactant | Product(s) | Plausible Early Earth Environment |

| Reduced Phosphorus (Schreibersite analog, Fe₃P) | Aqueous Ammonia (NH₄OH) | Diamidophosphate (DAP), Monoamidophosphate (MAP), Phosphite | Ammonia-rich aqueous environments where meteorites corroded. whiterose.ac.uknih.gov |

| Condensed Polyphosphates (P₄O₁₀) | Aqueous Ammonia (NH₄OH) | Diamidophosphate (DAP), Monoamidophosphate (MAP) | Volcanic regions with subsequent exposure to ammonia solutions. whiterose.ac.uknih.gov |

| Condensed Polyphosphates (Trimetaphosphate) | Aqueous Ammonia (NH₄OH) | Amidotriphosphate (AmTP), Diamidophosphate (DAP) | Aqueous environments where volcanic condensates met ammonia. mdpi.comnih.gov |

Prebiotic Role in Biopolymer Precursor Synthesis

The availability of this compound on the early Earth would have significant implications for the synthesis of the building blocks of life, such as nucleic acids.

Phosphorylation of Sugars and Aldoses under Prebiotic Conditions

This compound and its derivatives, like amidotriphosphate (AmTP), have been shown to be remarkably effective at phosphorylating sugars and other α-hydroxy aldehydes in aqueous solutions. nih.govresearchgate.netucl.ac.uk This reaction is often highly regioselective. ucl.ac.uk The mechanism is distinct from traditional phosphorylation; the amine group of the amidophosphate first reacts with the aldehyde group of the sugar to form an intermediate. This tethers the phosphate group in close proximity to the α-hydroxy group, facilitating an efficient intramolecular phosphate transfer. nih.govresearchgate.net This process has been demonstrated to produce key intermediates like glycolaldehyde (B1209225) phosphate and glyceraldehyde phosphate, which are precursors in some models of nucleotide synthesis. researchgate.netucl.ac.uk This efficient, water-compatible phosphorylation of sugars provides a crucial link in the pathway from simple organic molecules to complex biopolymers.

Abiotic Nucleotide and Oligonucleotide Synthesis via Amidophosphate Intermediates

The ability of DAP to phosphorylate nucleosides in water is a critical step towards the abiotic synthesis of RNA and DNA. nih.gov Experiments have shown that DAP can phosphorylate ribonucleosides to form 2',3'-cyclic phosphates and 5'-amidophosphates, which are activated intermediates. nih.govnih.gov These intermediates can then proceed to form oligonucleotides. nih.gov The phosphorylation of deoxynucleosides has also been demonstrated, proceeding primarily at the 5'-position to yield 5'-amidophosphate nucleotides, which are precursors for DNA synthesis. nih.gov The reaction of nucleosides with amidophosphates can lead to the formation of nucleoside 5'-amidodiphosphates, which are activated forms that can undergo further reactions, including polymerization. nih.gov This provides a plausible, one-pot reaction system where phosphorylation and oligomerization can occur under the same aqueous conditions, a significant step in modeling the formation of the first genetic polymers. nih.govucl.ac.uk

Enzymatic Interactions and Biochemical Roles of Amidodiphosphate Mechanistic Studies

Elucidation of Enzyme Inhibition Mechanisms by Amidophosphate Derivatives

Amidophosphate derivatives have been identified as potent inhibitors of several key enzymes. Their mechanism of action often involves direct interaction with the enzyme's active site, leading to a reduction or complete loss of catalytic activity.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. wikipedia.org Amidophosphate and its related sulfonamide derivatives have been shown to be effective inhibitors of various CA isoforms. nih.govacs.org The primary mechanism of inhibition involves the coordination of the amidophosphate or sulfonamide group to the Zn(II) ion located in the active site of the enzyme. nbuv.gov.ua This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity. wikipedia.org

Docking studies have further illuminated this interaction, showing that the nitrogen and oxygen atoms of the inhibitor form strong coordinate bonds with the zinc ion. nih.gov The surrounding amino acid residues in the active site pocket stabilize this inhibitor-enzyme complex through hydrogen bonding and hydrophobic interactions. A series of synthesized amidophosphate derivatives (L1-L6) were evaluated for their inhibitory action against bovine carbonic anhydrase II (bCA-II). nih.gov Compounds L1 and L2, in particular, demonstrated significant inhibitory potential, with IC50 values comparable to the standard inhibitor, acetazolamide. nih.gov

Table 1: Inhibition of Bovine Carbonic Anhydrase-II by Amidophosphate Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| L1 | 12.5 ± 1.35 | nih.gov |

| L2 | 3.12 ± 0.45 | nih.gov |

| L3 | 24.5 ± 2.25 | nih.gov |

| L4 | 55.5 ± 1.60 | nih.gov |

| L5 | 75.5 ± 1.25 | nih.gov |

| Acetazolamide (Standard) | 0.12 ± 0.03 | nih.gov |

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132). wikipedia.orgmdpi.com Amidophosphates, as part of the broader class of organophosphorus compounds, act as potent, often irreversible, inhibitors of AChE. mdpi.comtaylorandfrancis.com The mechanism of inhibition is a two-step process involving the phosphorylation of a catalytically essential serine residue within the enzyme's active site. mdpi.com

Initially, the amidophosphate compound forms a reversible Michaelis-like complex with the enzyme. nih.gov This is followed by a nucleophilic attack from the hydroxyl group of the active site serine on the phosphorus atom of the inhibitor. wikipedia.org This results in the formation of a stable, covalent phosphoryl-enzyme conjugate and the displacement of a leaving group. mdpi.comwho.int This phosphorylation effectively renders the enzyme inactive, as the active site is blocked and cannot participate in the hydrolysis of acetylcholine. wikipedia.org The accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, which is the basis of the neurotoxicity of these compounds. mdpi.comtaylorandfrancis.com The inhibition is considered quasi-irreversible because the phosphorylated enzyme is extremely slow to hydrolyze back to its active form. wikipedia.org

Mechanistic Studies of Carbonic Anhydrase Inhibition

Amidophosphate as Substrates and Probes in Enzymatic Systems

Beyond their role as inhibitors, amidophosphates also function as substrates and probes, enabling the study of various enzymatic reactions, particularly those involving phosphoryl transfer and amide bond cleavage.

Phosphoryl transfer reactions, catalyzed by enzymes like kinases, are fundamental to cellular energy metabolism, signal transduction, and biosynthesis. acs.orgwikipedia.org These reactions involve the transfer of a phosphoryl group from a donor, typically ATP, to a substrate. wikipedia.org Studies on prebiotic chemistry have provided significant insights into the role of amidophosphates in these processes. For instance, research has demonstrated a prebiotic phosphate (B84403) transfer system where histidyl peptides, acting as analogs of kinase enzymes, catalyze phosphorylation. acs.org This reaction proceeds through the formation of a phosphorylated histidyl intermediate from imidazole (B134444) phosphate, which itself is a less stable amidophosphate. acs.org

Furthermore, diamidophosphate (B1260613) (DAP) has been identified as a plausible prebiotic phosphorylating agent capable of converting nucleosides into nucleotides. researchgate.net DAP can also react with nucleoside monophosphates and diphosphates to create the corresponding 5'-amidodiphosphate and 5'-amidotriphosphate derivatives. researchgate.net These findings underscore the capacity of amidophosphates to act as active phosphoryl group donors, participating as substrates in enzyme-mediated transfer reactions. acs.orgresearchgate.net The process often requires the presence of divalent metal ions, such as Mg²⁺, which are essential for stabilizing the transition state and facilitating the transfer. acs.orgnih.gov

Amidases are hydrolase enzymes that catalyze the cleavage of amide bonds. jmb.or.krresearchgate.net Understanding their reaction mechanism is crucial for drug design and industrial biocatalysis. The catalytic mechanism often involves a catalytic triad (B1167595) of amino acids, such as Ser-Ser-Lys or Cys-Glu-Lys. nih.gov The reaction typically follows a ping-pong mechanism, where the amide substrate binds, an acyl-enzyme intermediate is formed with the release of ammonia (B1221849), and then the intermediate is hydrolyzed by water to release the carboxylic acid product and regenerate the enzyme. researchgate.net

The use of substrate analogues is a key strategy for elucidating these complex enzymatic pathways. While direct studies using amidophosphate analogues to probe amidase mechanisms are not extensively documented, the principle relies on using stable analogues that can mimic either the substrate, the transition state, or the reaction intermediate. Amidophosphate analogues, due to their structural similarity to the tetrahedral transition state of amide hydrolysis, could theoretically serve as potent transition-state analogue inhibitors. By binding tightly to the active site, they can "trap" the enzyme in a specific conformation, allowing for detailed structural analysis via techniques like X-ray crystallography. This approach provides a snapshot of the molecular interactions that occur during catalysis, offering valuable insights into the roles of specific active site residues. nih.gov

Participation in Phosphoryl Transfer Processes Mediated by Enzymes

Biochemical Tool Development using Amidophosphate Scaffolds

The unique chemical properties of the amidophosphate group have been harnessed to develop sophisticated biochemical tools for studying enzyme function and activity. These tools include activity-based probes (ABPs) and functionalized scaffolds for enzyme analysis. stanford.edusavvysciencepublisher.com

Activity-based protein profiling (ABPP) utilizes chemical probes that covalently and selectively label active enzymes in complex biological systems. nomuraresearchgroup.comfrontiersin.org Phosphoramidates, a class of amidophosphates, have been successfully developed into a novel type of ABP for serine proteases. stanford.edu These probes are designed with three key components: a phosphoramidate (B1195095) "warhead" that reacts with the active site serine, a recognition element (e.g., a peptide sequence) that directs the probe to a specific protease, and a reporter tag (e.g., a fluorophore or biotin) for detection and analysis. stanford.edu A significant advantage of using a phosphoramidate scaffold is that these probes can be constructed entirely on a solid support, allowing for rapid synthesis and modification to target different enzymes. stanford.edu

In another application, phosphoramide (B1221513) ligands have been immobilized on graphene oxide scaffolds. savvysciencepublisher.com These nanocomposites serve as a platform for studying enzyme interactions, such as the inhibition of acetylcholinesterase. savvysciencepublisher.com The scaffold provides a stable support for the amidophosphate ligand, facilitating detailed investigation of the enzyme-inhibitor binding kinetics and mechanism through techniques like fluorescence spectroscopy. savvysciencepublisher.com Such tools are invaluable for inhibitor screening and drug discovery. nomuraresearchgroup.com

Advanced Analytical Characterization Techniques for Amidodiphosphate Research

Spectroscopic Analysis

Spectroscopic methods are indispensable for the elucidation of the molecular structure of amidodiphosphates. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. For amidodiphosphate research, ¹H, ¹³C, and ³¹P NMR are particularly important.

¹H NMR Spectroscopy: Proton NMR provides information about the hydrogen atoms in a molecule. In this compound derivatives, the chemical shifts of the protons on the amide group (-NH-) are of particular interest. These signals can be broad and their position is sensitive to the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. tau.ac.il For instance, the amide proton chemical shifts in some ester conjugates have been observed to shift upfield in DMSO-d6, with the solvent effect being more pronounced for less sterically hindered protons. researchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR is used to determine the types of carbon atoms in a molecule. In this compound compounds, the carbon signals are influenced by the neighboring phosphorus and nitrogen atoms. The technique can distinguish between different carbon environments within the molecule, such as those in alkyl or aryl groups attached to the this compound core. pressbooks.pub Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. libretexts.org

³¹P NMR Spectroscopy: As phosphorus is a key element in amidodiphosphates, ³¹P NMR is an essential tool for their characterization. huji.ac.il It provides information about the chemical environment of the phosphorus nuclei. The ³¹P NMR spectrum of an this compound typically shows signals corresponding to the two phosphorus atoms, and their chemical shifts and coupling constants (J-coupling) can confirm the P-N-P linkage. researchgate.net For example, in the amidophosphorylation of deoxythymidine, the formation of the amidophosphate group is indicated by a characteristic triplet in the {H-coupled} ³¹P NMR spectrum. researchgate.net Proton-decoupled ³¹P NMR spectra simplify the analysis by removing the splitting caused by protons. huji.ac.il

| Nucleus | Compound Type | Typical Chemical Shift (δ) Range (ppm) | Key Observations |

|---|---|---|---|

| ¹H | Amide (-NH-) | 5.5 - 8.0 | Broad signal, position is solvent and concentration dependent. researchgate.net |

| ¹³C | Carbonyl (in derivatives) | ~170 | Chemical shift influenced by electronegative atoms. pressbooks.pub |

| ³¹P | This compound | Variable | Chemical shifts and coupling patterns confirm the P-N-P linkage. huji.ac.ilresearchgate.net |

Infrared (IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. libretexts.org The absorption of infrared radiation corresponds to specific molecular vibrations, such as stretching and bending of chemical bonds. libretexts.org

In the context of amidodiphosphates, IR spectroscopy is used to confirm the presence of key functional groups:

N-H Vibrations: The stretching vibration of the N-H bond in the amide linkage typically appears in the region of 3300-3500 cm⁻¹. ucla.edu The broadness of this peak can be indicative of hydrogen bonding. spectroscopyonline.com

P=O and P-O Vibrations: The phosphoryl groups (P=O) give rise to strong absorption bands, typically in the range of 1200-1300 cm⁻¹. The P-O stretching vibrations are also found in the fingerprint region of the spectrum.

P-N-P Vibrations: The asymmetric and symmetric stretching vibrations of the P-N-P bridge are characteristic of the this compound backbone and are expected to appear in the fingerprint region.

The analysis of the IR spectrum provides a molecular "fingerprint" that can be used for the identification and purity assessment of this compound compounds. researchgate.net

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretching | 3300 - 3500 | Medium to Strong, often Broad |

| P=O (Phosphoryl) | Stretching | 1200 - 1300 | Strong |

| P-N-P | Stretching | Fingerprint Region | Variable |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

The process involves irradiating a single crystal of an this compound compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the crystal, from which the positions of the individual atoms can be determined. nih.gov

XRD studies on this compound salts and complexes have provided valuable insights into their solid-state structures, revealing details about the coordination of metal ions and the hydrogen bonding networks that stabilize the crystal lattice. rsc.org For example, crystallographic data for various amidophosphate compounds have been reported, confirming their molecular connectivity and stereochemistry. iucr.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 105.45 |

| Volume (ų) | 1928.5 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. thermofisher.com This technique is crucial for verifying the empirical formula of a newly synthesized this compound.

The method involves the complete combustion of a small, precisely weighed sample in a stream of oxygen. The combustion products (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector. The results are presented as weight percentages of each element.

By comparing the experimentally determined elemental composition with the theoretical values calculated from the proposed molecular formula, the purity and stoichiometry of the this compound sample can be confirmed. mt.com This analysis is a critical step in the characterization of new chemical entities.

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 35.09 | 35.12 |

| Hydrogen (H) | 4.42 | 4.45 |

| Nitrogen (N) | 8.19 | 8.15 |

Note: The "Found (%)" values are hypothetical and for illustrative purposes to demonstrate the comparison with theoretical values.

Emerging Research Frontiers and Future Perspectives in Amidodiphosphate Chemistry

Rational Design of Novel Amidophosphate Structures for Specific Chemical Functions

The rational design of novel amidophosphate structures is a burgeoning field focused on creating molecules with tailored properties for specific applications in medicine, materials science, and agriculture. By modifying the substituents attached to the phosphorus and nitrogen atoms, chemists can fine-tune the electronic and steric characteristics of amidophosphates to achieve desired functions.

Recent research has demonstrated the synthesis of new classes of amidophosphates with potent biological activities. For instance, novel amidophosphates incorporating a 3,5-bis(arylidene)piperid-4-one framework have been synthesized and shown to possess high antitumor activity against several human carcinoma cell lines. tandfonline.com This approach combines the inherent bioactivity of phosphorus-containing moieties with a known cytotoxic backbone to create targeted anticancer agents. tandfonline.com Another area of development is in agriculture, where specific dialkyl-N-(1-ethynylcyclohexan-1-yl)amidophosphates have been identified as having a high growth-regulating effect on crops. ect-journal.kz The synthesis of these compounds can be optimized using techniques like microwave irradiation to improve reaction yields and efficiency. ect-journal.kz

The unique coordination properties of amidophosphates also make them excellent ligands for designing advanced materials. They have been used as sensitizers for lanthanide ion emission, which is crucial for developing new luminescent materials and optoelectronic devices. researchgate.netacs.orgresearchgate.net The design of these ligands can enhance the luminescent signal of lanthanide ions by providing flexible shielding and positioning sensitizer (B1316253) units at an optimal distance to prevent quenching. acs.org

Table 1: Examples of Functionally Designed Amidophosphate Derivatives

| Amidophosphate Derivative Class | Targeted Function | Application Area |

|---|---|---|

| 3,5-Bis(arylidene)piperid-4-one Amidophosphates | Cytotoxicity | Anticancer Therapeutics tandfonline.com |

| Diethyl-N-(1-ethynylcyclohexan-1-yl) amidophosphate | Plant Growth Regulation | Agriculture ect-journal.kz |

| Diphenyl N-dimethylamidophosphate Ligands | Lanthanide Ion Sensitization | Luminescent Materials researchgate.net |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Origins of Life

One of the most profound areas of emerging amidophosphate research lies at the intersection of synthetic chemistry and the study of the origins of life. Scientists have long faced the "phosphorylation in water problem," which questions how essential biomolecules like nucleotides could have been phosphorylated in the aqueous environment of the early Earth, a thermodynamically challenging process. nih.govnih.gov Amidophosphates, particularly diamidophosphate (B1260613) (DAP), have emerged as highly plausible prebiotic phosphorylating agents that can overcome this barrier. nih.govnih.govwhiterose.ac.uk

Studies supported by NASA have explored the potential for DAP to form naturally under geochemical conditions plausible for the early Earth. astrobiology.comnasa.gov Research has shown that phosphorus-containing minerals like schreibersite (found in meteorites) can react with aqueous ammonia (B1221849) to produce DAP and other nitrogenous phosphorus compounds. whiterose.ac.ukresearchgate.net This provides a potential primordial source for these critical reagents. nih.gov

The significance of DAP is underscored by its remarkable reactivity in water. It has been demonstrated to efficiently phosphorylate a wide variety of prebiotic building blocks, including:

Nucleosides: DAP phosphorylates ribonucleosides to form 2',3'-cyclophosphates, which are activated intermediates for the formation of RNA. nih.govsemanticscholar.org It also phosphorylates deoxynucleosides, leading to the formation of short DNA oligomers (oligodeoxynucleotides) with predominantly 3',5'-phosphodiester linkages, which is the backbone of DNA in extant life. semanticscholar.orginference-review.com

Amino Acids: DAP can phosphorylate amino acids, which under the same reaction conditions can lead to the formation of short peptides. nih.govresearchgate.net

Lipid Precursors: The phosphorylation of glycerol (B35011) and fatty acids by DAP has been shown to result in the spontaneous self-assembly of vesicles (liposomes), providing a potential pathway to primitive cell membranes. whiterose.ac.uknih.govresearchgate.net

Table 2: Prebiotic Reactions Mediated by Diamidophosphate (DAP)

| Substrate | Product | Significance |

|---|---|---|

| Ribonucleosides | Oligonucleotides (RNA) | Formation of genetic material nih.govsemanticscholar.org |

| Deoxyribonucleosides | Oligodeoxynucleotides (DNA) | Formation of genetic material semanticscholar.orginference-review.com |

| Amino Acids | Peptides | Formation of catalytic and structural molecules nih.gov |

This research demonstrates that a single, prebiotically plausible compound, DAP, could have orchestrated the simultaneous formation of the fundamental polymers and structures necessary for life—genetic material, proteins, and cell membranes—in a "one-pot" scenario. nih.gov This interdisciplinary work combines insights from geochemistry, synthetic organic chemistry, and biochemistry to build a compelling chemical model for the origins of life on Earth. nih.govinference-review.com

Advancements in Computational Chemistry for Amidodiphosphate Prediction and Optimization

Computational chemistry has become an indispensable tool in modern chemical research, and its application to amidophosphate chemistry is accelerating the pace of discovery. nih.gov These theoretical methods allow scientists to predict the properties of new amidophosphate structures, understand complex reaction mechanisms, and optimize molecules for specific functions before undertaking costly and time-consuming experimental work. nih.govrsc.org

A key application is the prediction of biological activity. Computer-aided drug design (CADD) models are used to screen virtual libraries of amidophosphate derivatives for potential therapeutic properties. nih.govnih.gov For example, computational screening has been used to predict the antitumor activity of novel dimethyl-N-(benzoyl)amidophosphate and dimethyl-N-(phenylsulfonyl)amidophosphate compounds, guiding the selection of candidates for further synthesis and in vitro testing. ukrbiochemjournal.org These models calculate physicochemical parameters and use them to establish quantitative structure-activity relationships (QSAR), which correlate a molecule's structure with its biological function. nih.gov

Computational methods are also crucial for elucidating reaction mechanisms. nih.gov Theoretical calculations can map out reaction pathways, identify transition states, and determine the energies involved in chemical transformations. rsc.org This has been applied to understand rearrangements in phosphorylated molecules and to justify the involvement of specific intermediates in complex reactions like the Kabachnik-Fields reaction for synthesizing α-aminophosphonates. researchgate.net By understanding the mechanism, chemists can optimize reaction conditions to improve yields and selectivity.

Furthermore, computational design is being used to develop new catalysts and materials. rsc.org In the context of the asymmetric iodocyclization of certain organic molecules, theoretical calculations have helped to explain how a chiral amidophosphate catalyst can effectively control the stereochemistry of the product. researchgate.net This predictive power enables the rational design of more efficient and selective catalysts for a wide range of chemical syntheses.

Table 3: Applications of Computational Chemistry in Amidophosphate Research

| Computational Technique | Application | Outcome |

|---|---|---|

| QSAR / CADD | Prediction of Biological Activity | Identification of potential drug candidates (e.g., anticancer agents) nih.govukrbiochemjournal.org |

| DFT Calculations | Elucidation of Reaction Mechanisms | Optimization of synthetic routes and conditions rsc.orgresearchgate.net |

| Molecular Modeling | Catalyst Design | Development of new, highly selective chiral catalysts researchgate.net |

The synergy between computational prediction and experimental verification is a powerful paradigm that is pushing the frontiers of this compound chemistry, from drug discovery to the development of novel synthetic methodologies. nih.govresearchgate.net

Exploration of Undiscovered Biochemical Pathways Involving Amidophosphates

While the role of the phosphate (B84403) group (P-O) is central to all known life, the biological significance of the amidophosphate (P-N) bond is less understood, representing a major frontier for discovery. Researchers are actively exploring whether amidophosphates or related P-N compounds play roles in modern biochemistry that have so far been overlooked. researchgate.net Although P-N bonded intermediates are known to be involved in certain enzymatic phosphorylation pathways, the full extent of their participation and the existence of dedicated metabolic cycles remain open questions. whiterose.ac.uk

One area of investigation is the search for enzymes that can create or break P-N bonds. Phosphatase enzymes are well-known for their role in releasing phosphate groups into the metabolic pool, a key function in many metabolic reactions. sserc.org.uk The study of enzymes with "promiscuous" activities or the search for novel enzymes in diverse organisms could reveal catalytic functions related to amidophosphate metabolism. The ability of some enzymes to utilize truncated substrates in the presence of molecules like phosphite (B83602) suggests a degree of flexibility in the active site that might accommodate P-N compounds. nih.gov

The pentose (B10789219) phosphate pathway (PPP) is a fundamental component of cellular metabolism, providing precursors for nucleotides and maintaining redox balance. nih.gov While the canonical pathway is well-established, it is conceivable that alternative or shunt pathways involving amidophosphate intermediates could exist under specific cellular conditions or in certain organisms, although this remains speculative. The discovery that reduced phosphorus compounds like phosphite may have been more available on the early Earth raises the possibility that primitive metabolic pathways might have utilized P-N chemistry more extensively. researchgate.netresearchgate.net

Current research provides tantalizing clues. For example, studies on phosphonate (B1237965) metabolism have revealed complex catabolic routes, and it is plausible that similar, yet-to-be-discovered pathways exist for amidophosphates. researchgate.net The central challenge is the detection of what are likely transient and low-concentration intermediates in a complex cellular environment. Advances in metabolomics and analytical techniques will be critical in the search for these undiscovered biochemical pathways, potentially revealing a new layer of phosphorus chemistry in the machinery of life.

Q & A

Q. What are the standard methodologies for synthesizing amidodiphosphate derivatives, and how can their purity be validated?

Amidodiphosphates are typically synthesized via phosphorylation reactions under microwave irradiation, as exemplified by the reaction of 1-ethynyl-1-aminocyclohexane with dialkyl phosphites in the presence of triethylamine and carbon tetrachloride . Key steps include:

- Reaction monitoring : Thin-layer chromatography (TLC) in solvent systems like benzene-ethanol (10:1) to track progress.

- Purification : Column chromatography or recrystallization.

- Validation : Use , , and NMR spectroscopy to confirm structural integrity, supplemented by IR spectroscopy for functional group analysis (e.g., P=O bonds at ~1250 cm) .

Q. How can researchers design experiments to ensure reproducibility in this compound synthesis?

Reproducibility requires strict control of:

- Reagent ratios : Fixed molar ratios (e.g., 1:1.5 amidophosphates to phosphites).

- Reaction conditions : Temperature (e.g., 115°C under microwave irradiation), solvent purity, and reaction time (3–5 minutes in microwave-assisted protocols) .

- Instrument calibration : Regular standardization of NMR spectrometers and IR equipment.

- Data reporting : Include detailed experimental protocols in supplementary materials, adhering to guidelines from journals like Advanced Journal of Chemistry .

Q. What spectroscopic techniques are essential for characterizing this compound compounds?

Core techniques include:

- Multinuclear NMR : NMR to confirm phosphorylation (δ ~0–10 ppm for amidodiphosphates) and / NMR for backbone structure .

- IR spectroscopy : Identification of P-O-C and P=O bonds.

- Elemental analysis : Verify C, H, N, and P content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions often arise from variations in:

- Experimental design : Differences in cell lines (e.g., HEK-293 vs. HeLa) or assay conditions (e.g., pH, temperature).

- Data interpretation : Apply meta-analysis frameworks to compare datasets, and use computational tools (e.g., molecular docking) to correlate structural features (e.g., substituent electronegativity) with activity .

- Validation : Replicate studies using standardized protocols and report statistical significance (e.g., p < 0.05 via ANOVA) .

Q. What advanced strategies optimize the Atherton-Todd reaction for this compound synthesis?

Optimization approaches include:

- Microwave vs. conventional heating : Microwave irradiation reduces reaction time (minutes vs. hours) and improves yields (e.g., 85% vs. 60%) by enhancing energy transfer .

- Catalyst screening : Test bases like DBU or DIPEA instead of triethylamine to improve regioselectivity.

- Solvent effects : Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents (CCl) for solubility and reaction efficiency .

Q. How can computational chemistry enhance the understanding of this compound reactivity and stability?

Computational methods provide insights into:

- Mechanistic pathways : Density Functional Theory (DFT) to model transition states in phosphorylation reactions.

- Thermodynamic stability : Calculate bond dissociation energies (BDEs) for P-N and P-O bonds.

- Solvent interactions : Molecular dynamics simulations to predict solvation effects on reaction kinetics .

What frameworks guide the formulation of high-impact research questions for this compound studies?

Apply the FINER criteria :

- Feasible : Ensure access to specialized equipment (e.g., microwave reactors, X-ray diffractometers).

- Novel : Explore understudied derivatives (e.g., fluorinated amidodiphosphates).